molecular formula C21H22BrNO3S B11096984 2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-bromobenzoate

2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-bromobenzoate

Cat. No.: B11096984
M. Wt: 448.4 g/mol
InChI Key: YYGJBFADDQRFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxy group, a piperidine ring, a carbothioyl group, and a bromobenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine-1-Carbothioyl Intermediate: This step involves the reaction of piperidine with carbon disulfide and an appropriate alkylating agent to form the piperidine-1-carbothioyl intermediate.

    Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.

    Coupling with 4-Bromobenzoic Acid: The final step involves the esterification of the ethoxylated intermediate with 4-bromobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbothioyl group can be reduced to form thiol derivatives.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of thiol-substituted phenyl derivatives.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the piperidine ring can interact with neurotransmitter receptors, while the carbothioyl group may inhibit specific enzymes by forming covalent bonds with their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 2,4-DICHLOROBENZOATE
  • 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHYLBENZENESULFONATE
  • 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-METHOXYBENZOATE

Uniqueness

Compared to similar compounds, 2-ETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 4-BROMOBENZOATE stands out due to the presence of the bromine atom, which can be a versatile handle for further functionalization

Properties

Molecular Formula

C21H22BrNO3S

Molecular Weight

448.4 g/mol

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H22BrNO3S/c1-2-25-19-14-16(20(27)23-12-4-3-5-13-23)8-11-18(19)26-21(24)15-6-9-17(22)10-7-15/h6-11,14H,2-5,12-13H2,1H3

InChI Key

YYGJBFADDQRFQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.